Sulpiride

Catalog No.
S544224
CAS No.
15676-16-1
M.F
C15H23N3O4S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulpiride

CAS Number

15676-16-1

Product Name

Sulpiride

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)

InChI Key

BGRJTUBHPOOWDU-UHFFFAOYSA-N

SMILES

CCN1CCC(C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

Solubility

51.2 [ug/mL] (The mean of the results at pH 7.4)
5.37e-01 g/L

Synonyms

Aiglonyl, Arminol, Deponerton, Desisulpid, Digton, Dogmatil, Dolmatil, Eglonyl, Ekilid, Guastil, Lebopride, Meresa, neogama, Pontiride, Psicocen, Sulp, Sulperide, Sulpiride, Sulpitil, Sulpivert, Sulpor, Synédil, Tepavil, Vertigo Meresa, vertigo neogama, Vertigo-Meresa, vertigo-neogama

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

Description

The exact mass of the compound Sulpiride is 341.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2280 mg/l5.37e-01 g/l>51.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757850. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Dopamine System Modulation

Sulpiride acts as a selective antagonist at dopamine D2 receptors []. This means it blocks the action of dopamine at these receptors. Researchers use sulpiride to study the role of D2 receptors in various functions, including:

  • Schizophrenia

    Dysregulation of the dopamine system is implicated in schizophrenia. Sulpiride's ability to block D2 receptors allows researchers to investigate this pathway and its potential contribution to the disease [].

  • Motor control

    Dopamine plays a crucial role in movement coordination. Studies using sulpiride can help elucidate the involvement of D2 receptors in movement disorders like Parkinson's disease [].

  • Reward and motivation

    Dopamine is also linked to reward processing and motivation. Sulpiride administration can be used to explore the D2 receptor's role in these behaviors [].

Beyond Dopamine

Sulpiride also interacts with other neurotransmitter systems, including the serotonergic and glutamatergic systems. This makes it a valuable tool for researchers investigating the interplay between these systems in various conditions:

  • Depression

    The complex interplay of dopamine, serotonin, and glutamate is thought to contribute to depression. Studies using sulpiride can help untangle these interactions and their potential therapeutic targets [].

  • Anxiety disorders

    Similar to depression, anxiety disorders may involve imbalances in these neurotransmitter systems. Sulpiride's effects on these systems can be used to explore potential treatment mechanisms [].

Sulpiride is a substituted benzamide compound primarily recognized for its use as an antipsychotic medication. It is a selective antagonist of dopamine D2 and D3 receptors, with some effects on D4 receptors as well. The chemical formula for sulpiride is C15H23N3O4SC_{15}H_{23}N_{3}O_{4}S, and it typically appears as a white or off-white crystalline powder that is slightly soluble in organic solvents but almost insoluble in water . Its unique pharmacological profile makes it distinct among antipsychotics, particularly due to its ability to exert both antipsychotic and antidepressant effects depending on the dosage administered .

Sulpiride's antipsychotic effect is attributed to its antagonism of dopamine D2, D3, and 5-HT1A receptors in the central nervous system [, ]. At low doses, antagonism of presynaptic dopamine and serotonin receptors is more prominent, contributing to its antidepressant activity and slight stimulation []. Higher doses lead to antagonism of postsynaptic dopamine D2 receptors, producing the antipsychotic effect [].

  • Increased prolactin levels: A well-documented side effect of sulpiride is a rise in prolactin levels, a hormone produced by the pituitary gland []. This can lead to menstrual irregularities in women and breast enlargement/discharge in both men and women [].
  • Extrapyramidal symptoms: Sulpiride can cause involuntary movements like tremors or stiffness, a side effect common to many antipsychotics [].
  • QT prolongation: Sulpiride can prolong the QT interval on a heart's electrocardiogram, potentially increasing the risk of arrhythmias [].
  • Contraindications: Sulpiride is contraindicated in individuals with prolactin-dependent tumors, pheochromocytoma, and acute porphyria [].
, particularly when interacting with metal ions. Studies have shown that sulpiride can form complexes with metals, which may enhance its solubility and bioavailability. For instance, the binding of sulpiride to ruthenium (II) ions has been explored, revealing shifts in infrared spectra indicative of complex formation . Additionally, sulpiride can decompose under high temperatures, with significant weight loss observed in thermal gravimetric studies, suggesting possible breakdown pathways that could be relevant in pharmacological contexts .

Sulpiride exhibits a range of biological activities primarily through its action on dopamine receptors. It is known to:

  • Act as a dopamine D2 and D3 receptor antagonist, which contributes to its antipsychotic effects.
  • Exhibit antidepressant properties at lower doses by antagonizing presynaptic inhibitory receptors.
  • Influence prolactin levels, leading to side effects such as amenorrhea due to hyperprolactinemia .
  • Show potential neuroprotective effects, particularly related to its interaction with gamma-hydroxybutyrate receptors .

The compound's pharmacokinetics indicate poor oral bioavailability (25-40%) and minimal metabolism, with most of the drug excreted unchanged via the kidneys .

The synthesis of sulpiride involves several steps that typically include:

  • Mixing key reactants: N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoylbenzoic acid methyl ester are combined.
  • Catalysis: A solid base catalyst is employed to enhance reaction efficiency and product yield. Recent methods have reported yields up to 88.4% using specific catalysts like HND-62 .
  • Purification: The crude product undergoes purification using mixed solvents to remove impurities and improve purity levels.

This multi-step process highlights the importance of catalyst selection and purification techniques in achieving high-quality sulpiride products.

Sulpiride is primarily used in clinical settings for:

  • Treatment of schizophrenia: It helps manage symptoms effectively with a lower incidence of extrapyramidal side effects compared to other antipsychotics.
  • Management of depression: At lower doses, it can provide antidepressant effects.
  • Treatment of vertigo: Its pharmacological properties allow it to alleviate symptoms associated with balance disorders .

Additionally, sulpiride's unique receptor interactions make it a candidate for further research into neuroprotective therapies.

Sulpiride's interactions with other substances can influence its efficacy and safety profile:

  • CNS depressants: Combining sulpiride with agents like benzocaine may increase the risk of central nervous system depression .
  • Drug metabolism: Sulpiride does not significantly inhibit or stimulate cytochrome P450 enzymes, suggesting minimal drug-drug interactions related to metabolic pathways .
  • Prolactin levels: Its ability to elevate prolactin may lead to reproductive side effects when used alongside other medications affecting hormonal balance .

Monitoring these interactions is crucial for optimizing treatment regimens involving sulpiride.

Sulpiride belongs to a class of medications known as benzamide derivatives. Here are some similar compounds along with their unique characteristics:

CompoundUnique Features
AmisulprideMore selective for D2 receptors; used primarily for schizophrenia and depression.
SultoprideSimilar mechanism but has different receptor affinities; used mainly in Europe.
ClozapineBroader receptor activity; effective for treatment-resistant schizophrenia but carries a risk of agranulocytosis.
RisperidoneAtypical antipsychotic with serotonin-dopamine antagonism; broader spectrum of action but higher metabolic side effects.

Sulpiride's distinctiveness lies in its selective action on dopamine receptors at varying doses, allowing it to function both as an antipsychotic and an antidepressant without significant metabolic side effects commonly associated with other medications in its class .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

341.14092740 g/mol

Monoisotopic Mass

341.14092740 g/mol

Heavy Atom Count

23

LogP

0.57
0.57 (LogP)
0.6

Appearance

Solid powder

Melting Point

178 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7MNE9M8287

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulpiride is indicated for the treatment of acute and chronic schizophrenia.

Pharmacology

Sulpiride is a substituted benzamide derivative and a selective dopamine D2 antagonist with antipsychotic and antidepressant activity. Other benzamide derivatives include metoclopramide, tiapride, and sultopride.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AL - Benzamides
N05AL01 - Sulpiride

Mechanism of Action

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15676-16-1

Absorption Distribution and Excretion

Sulpiride has an oral bioavailability of 27 ± 9%. A 100-108 mg dose of sulpiride reaches a Cmax of 232-403 ng/mL, with a Tmax of 8.3 h. In another study, the AUC of a 100mg oral dose of sulpiride is 1156 ± 522 h\*ng/mL and for an intravenous dose is 3981 ± 813 h\*ng/mL.
An intravenous dose of sulpiride is 70 ± 9% eliminated in the urine within 36 hours, while an oral dose is 27 ± 9% eliminated in urine. In both cases, the dose is recovered as the unchanged parent compound.
The average volume of distribution of sulpiride is 2.72 ± 0.66 L/kg.
The total systemic clearance of sulpiride if 415 ± 84 mL/min, while the mean renal clearance was 310 ± 91 mL/min.

Metabolism Metabolites

95% of a dose of sulpiride is not metabolized.

Wikipedia

Sulpiride
Evans_blue_(dye)

Biological Half Life

Reports of the half life of sulpiride have only been performed with small numbers of subjects. Therefore, the average half life may be 7.15 hours to 8.3 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Wang J, Sampson S. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2014 Apr 11;4:CD007811. doi: 10.1002/14651858.CD007811.pub2. Review. PubMed PMID: 24729184.
2: Danilov DS. [Possibilities in using sulpiride in the treatment of psychotic disorders]. Zh Nevrol Psikhiatr Im S S Korsakova. 2012;112(6):91-7. Review. Russian. PubMed PMID: 22983256.
3: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD008125. doi: 10.1002/14651858.CD008125.pub2. Review. PubMed PMID: 20091661.
4: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Schizophr Bull. 2010 Mar;36(2):229-30. doi: 10.1093/schbul/sbp163. Epub 2010 Jan 8. Review. PubMed PMID: 20061345; PubMed Central PMCID: PMC2833130.
5: Ciszowski K, Szpak D, Wilimowska J. [Toxicity of sulpiride]. Przegl Lek. 2010;67(8):606-9. Review. Polish. PubMed PMID: 21387787.
6: Omori IM, Wang J. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD007811. doi: 10.1002/14651858.CD007811. Review. Update in: Cochrane Database Syst Rev. 2014;4:CD007811. PubMed PMID: 19370694.
7: Müller-Vahl KR. [The benzamides tiapride, sulpiride, and amisulpride in treatment for Tourette's syndrome]. Nervenarzt. 2007 Mar;78(3):264, 266-8, 270-1. Review. German. PubMed PMID: 16924461.
8: Roś LT. [Changes in the endocrine system in the course of sulpiride therapy]. Pol Merkur Lekarski. 2001 Dec;11(66):532-4. Review. Polish. PubMed PMID: 11899856.
9: Stubbs JH, Haw CM, Staley CJ, Mountjoy CQ. Augmentation with sulpiride for a schizophrenic patient partially responsive to clozapine. Acta Psychiatr Scand. 2000 Nov;102(5):390-3; discussion 393-4. Review. PubMed PMID: 11098812.
10: Soares BG, Fenton M, Chue P. Sulpiride for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001162. Review. PubMed PMID: 10796605.
11: Rzewuska M. [Sulpiride: the best known atypical, safe neuroleptic drug. Review of literature]. Psychiatr Pol. 1998 Sep-Oct;32(5):655-66. Review. Polish. PubMed PMID: 9921002.
12: Azuma K, Irahara M, Aono T. [Metoclopramide, sulpiride, and chlorpromazine loading test]. Nihon Rinsho. 1997 Apr;55 Suppl 2:249-51. Review. Japanese. PubMed PMID: 9172518.
13: Wasieczko A, Wasieczko Z. [Sulpiride: an atypical neuroleptic with a wide spectrum of therapeutic claims]. Psychiatr Pol. 1996 Nov-Dec;30(6):1009-16. Review. Polish. PubMed PMID: 9132763.
14: Mauri MC, Bravin S, Bitetto A, Rudelli R, Invernizzi G. A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Saf. 1996 May;14(5):288-98. Review. PubMed PMID: 8800626.
15: Caley CF, Weber SS. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. Ann Pharmacother. 1995 Feb;29(2):152-60. Review. PubMed PMID: 7756714.
16: Guslandi M. [Antiemetic properties of levo-sulpiride]. Minerva Med. 1990 Dec;81(12):855-60. Review. Italian. PubMed PMID: 2280876.
17: Serra G, Forgione A, D'Aquila PS, Collu M, Fratta W, Gessa GL. Possible mechanism of antidepressant effect of L-sulpiride. Clin Neuropharmacol. 1990;13 Suppl 1:S76-83. Review. PubMed PMID: 2199037.
18: O'Connor SE, Brown RA. The pharmacology of sulpiride--a dopamine receptor antagonist. Gen Pharmacol. 1982;13(3):185-93. Review. PubMed PMID: 7047291.
19: Jenner P, Marsden CD. The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 1982;32:85-103. Review. PubMed PMID: 7046370.

Explore Compound Types